molecular formula C10H6F3NO B8597169 1(2H)-Isoquinolinone, 3-(trifluoromethyl)-

1(2H)-Isoquinolinone, 3-(trifluoromethyl)-

Cat. No. B8597169
M. Wt: 213.16 g/mol
InChI Key: KWILNRFYTBZUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1(2H)-Isoquinolinone, 3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1(2H)-Isoquinolinone, 3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(2H)-Isoquinolinone, 3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-(trifluoromethyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(15)14-8/h1-5H,(H,14,15)

InChI Key

KWILNRFYTBZUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Homophthalic acid (1.00 g, 5.55 mmol) dissolved in trifluoroacetic anhydride (7.8 ml) was heated in a sealed tube for 24 h at 110° followed by a further 24 h at 140°. The reaction was poured into water (100 ml), left for 1 h and the resulting precipitate extracted into EtOAc (3×50 ml). The EtOAc solution was dried (MgSO4) and the solvent removed under reduced pressure to give a pale brown solid. LCMS showed these to be a 9:1 mixture of −1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid. m/z (ES+, 70V) 259 (MH+) and 3-Trifluoromethyl)-1H-isochrom-1-one m/z (ES+, 70V) 215 (MH+). The solids were dissolved in concentrated ammonium hydroxide (70 ml) and heated for 4 days at 100°, an additional 10 ml of concentrated ammonium hydroxide added after 24 h. The solution was allowed to cool to room temperature, the precipitate removed by filtration and the filtrate extracted with EtOAc (1×50 ml). The EtOAc was dried (MgSO4). the solvent removed under reduced pressure, and the resulting yellow solids combined with the precipitated material, to give the title compound 825 mg, 70%. δH (CDCl3) 8.48 (1H, d, J 7.5 Hz), 7.77 (1H, t), 7.68 (2H, m), 6.95 (1H, s); m/z (ES+, 70V), 215 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
1-oxo-3-(trifluoromethyl)-1H-isochromene-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
70V
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
reactant
Reaction Step Seven
Yield
70%

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